molecular formula C8H18OS B1609981 8-Mercapto-1-octanol CAS No. 33065-54-2

8-Mercapto-1-octanol

Cat. No.: B1609981
CAS No.: 33065-54-2
M. Wt: 162.3 g/mol
InChI Key: XJTWZETUWHTBTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Mercapto-1-octanol can be synthesized through several methods. One common approach involves the reaction of 1-octene with hydrogen sulfide (H2S) in the presence of a catalyst to form 1-octanethiol, which is then oxidized to this compound using an oxidizing agent such as hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical synthesis involving the same basic principles as laboratory methods but optimized for higher yields and efficiency. The process often includes purification steps such as distillation and recrystallization to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 8-Mercapto-1-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Mercapto-1-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Mercapto-1-octanol exerts its effects is primarily through its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with other molecules .

Comparison with Similar Compounds

  • 6-Mercapto-1-hexanol
  • 8-Amino-1-octanethiol hydrochloride
  • 6-Mercaptohexanoic acid
  • 11-Mercapto-1-undecanol
  • 9-Mercapto-1-nonanol

Comparison: this compound is unique due to the presence of both a thiol and a hydroxyl group on an eight-carbon chain, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it more versatile compared to similar compounds that may only have one functional group or a different chain length .

Properties

IUPAC Name

8-sulfanyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTWZETUWHTBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452927
Record name 8-MERCAPTO-1-OCTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33065-54-2
Record name 8-Mercaptooctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33065-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-MERCAPTO-1-OCTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Mercapto-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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